4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 2-chloroethanesulfonyl chloride with a benzoyl piperazine derivative, followed by cyclization to form the benzothiazole ring . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of certain psychiatric disorders . The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
4-chloro-2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYAPOQZPMLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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